molecular formula C7H13FO B6217616 rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans CAS No. 2763584-26-3

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans

Cat. No.: B6217616
CAS No.: 2763584-26-3
M. Wt: 132.2
InChI Key:
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Description

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans is a chemical compound with a unique structure that includes a fluoromethyl group attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans typically involves the fluoromethylation of a cyclopentyl precursor. One common method includes the use of radical trifluoromethylation, where a trifluoromethyl group is introduced to the cyclopentyl ring under specific reaction conditions . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons .

Scientific Research Applications

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    rac-[(1R,2R)-2-(chloromethyl)cyclopentyl]methanol: Contains a chloromethyl group instead of a fluoromethyl group.

Uniqueness

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the fluoromethyl group enhances the compound’s stability, reactivity, or biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Bromine", "Methyl magnesium bromide", "Copper(I) iodide", "Lithium aluminum hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Fluorine gas" ], "Reaction": [ "Step 1: Bromination of cyclopentadiene to form 1,2-dibromocyclopentane", "Step 2: Reaction of 1,2-dibromocyclopentane with methyl magnesium bromide to form 1-bromo-2-methylcyclopentane", "Step 3: Reaction of 1-bromo-2-methylcyclopentane with copper(I) iodide to form (1R,2R)-2-bromo-1-methylcyclopentane", "Step 4: Reduction of (1R,2R)-2-bromo-1-methylcyclopentane with lithium aluminum hydride to form (1R,2R)-2-methylcyclopentanol", "Step 5: Conversion of (1R,2R)-2-methylcyclopentanol to rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans through the following steps:", "- Reaction of (1R,2R)-2-methylcyclopentanol with hydrochloric acid to form (1R,2R)-2-chloro-1-methylcyclopentane", "- Reaction of (1R,2R)-2-chloro-1-methylcyclopentane with sodium hydroxide to form (1R,2R)-2-hydroxy-1-methylcyclopentane", "- Reaction of (1R,2R)-2-hydroxy-1-methylcyclopentane with thionyl chloride to form (1R,2R)-2-chloro-1-methylcyclopentene", "- Reaction of (1R,2R)-2-chloro-1-methylcyclopentene with sodium borohydride and palladium on carbon to form rac-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]methanol", "- Reaction of rac-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]methanol with fluorine gas to form rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans" ] }

CAS No.

2763584-26-3

Molecular Formula

C7H13FO

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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